molecular formula C8H12ClF2N3O2 B2967893 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride CAS No. 2445784-15-4

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride

Cat. No.: B2967893
CAS No.: 2445784-15-4
M. Wt: 255.65
InChI Key: HIJNQHLOUTYLEM-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,3,9-triazaspiro[46]undecane-2,4-dione;hydrochloride is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of two fluorine atoms and a triazaspiro ring system, which imparts distinct chemical and biological properties

Scientific Research Applications

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolysis products.

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-Triazaspiro[4.6]undecane-2,4-dione;hydrochloride
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

Uniqueness

6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,6-difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJNQHLOUTYLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC(C12C(=O)NC(=O)N2)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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